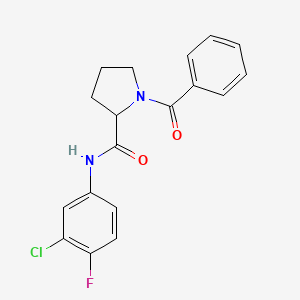![molecular formula C15H20ClNO2 B6119874 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6119874.png)
4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as MPBD, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is primarily expressed in immune cells. The CB2 receptor plays a crucial role in regulating immune function, inflammation, and pain perception.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is through its activation of the CB2 receptor. The CB2 receptor is primarily expressed in immune cells, where it plays a crucial role in regulating immune function and inflammation. Upon activation, the CB2 receptor modulates intracellular signaling pathways, leading to the suppression of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to be a potent and selective agonist of the CB2 receptor, making it an attractive therapeutic target for various inflammatory and immune-mediated diseases.
Biochemical and Physiological Effects:
4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to have several biochemical and physiological effects, including the suppression of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, and the reduction of pain perception. The compound has also been shown to have anti-tumor effects in various cancer cell lines, although the exact mechanism of action is still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in lab experiments is its potency and selectivity for the CB2 receptor. This allows for precise modulation of the immune response and inflammation without affecting other physiological processes. However, one of the limitations of using 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is its hydrophobicity, which can lead to poor solubility in aqueous solutions. This can be overcome by using appropriate solvents or by modifying the chemical structure of the compound.
Direcciones Futuras
There are several future directions for the study of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, including the development of more potent and selective CB2 agonists, the investigation of the compound's anti-tumor effects in vivo, and the exploration of its potential therapeutic applications in various immune-mediated and inflammatory diseases. Additionally, the use of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, the study of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride holds great promise for the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves the reaction of 4-(4-methylphenoxy)but-2-yn-1-ol with morpholine in the presence of hydrochloric acid. The reaction proceeds via an acid-catalyzed nucleophilic substitution reaction, resulting in the formation of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride hydrochloride. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. The compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis. 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride also exhibits analgesic properties and has been shown to reduce pain perception in animal models of neuropathic pain and inflammatory pain.
Propiedades
IUPAC Name |
4-[4-(4-methylphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-14-4-6-15(7-5-14)18-11-3-2-8-16-9-12-17-13-10-16;/h4-7H,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUQZLLWQAPPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC#CCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methylphenoxy)but-2-ynyl]morpholine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6119792.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide](/img/structure/B6119802.png)
![7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119809.png)
![2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B6119816.png)

![7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6119824.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclopentanamine](/img/structure/B6119832.png)
![2-[(4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6119845.png)
![2-(3-chlorophenyl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6119851.png)
![7-isopropyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119870.png)
![2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B6119883.png)

![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119895.png)
![N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6119904.png)